molecular formula C20H21FN6O B4534317 N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide

N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide

Cat. No.: B4534317
M. Wt: 380.4 g/mol
InChI Key: DDCFBYDZLULDFB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The fluorophenyl and pyridinyltriazolyl groups are then attached through a series of substitution and coupling reactions. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic or aliphatic group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine carboxamides, fluorophenyl derivatives, and pyridinyltriazolyl compounds. Examples include:

  • N-(4-chlorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c21-16-4-6-17(7-5-16)23-20(28)26-11-8-15(9-12-26)13-27-14-19(24-25-27)18-3-1-2-10-22-18/h1-7,10,14-15H,8-9,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFBYDZLULDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide
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